Hypophosphoric acid, calcium salt
Description
Hypophosphoric acid (H₄P₂O₆) is a tetraprotic acid characterized by a direct phosphorus-phosphorus (P-P) bond, distinguishing it from orthophosphoric (H₃PO₄) and pyrophosphoric (H₄P₂O₇) acids. Its calcium salt, calcium hypophosphate (CaH₂P₂O₆), is a coordination compound where calcium ions bind to hypophosphate anions. This compound is synthesized via ion exchange methods, as demonstrated in studies where hypophosphoric acid reacts with calcium salts to form stable complexes with a 1:2 metal-to-ligand ratio . Calcium hypophosphate exhibits unique solubility and dissociation properties due to its P-P bond, influencing its applications in materials science and industrial chemistry.
Properties
CAS No. |
75499-50-2 |
|---|---|
Molecular Formula |
Ca3O6P2 |
Molecular Weight |
278.18 g/mol |
IUPAC Name |
tricalcium;diphosphite |
InChI |
InChI=1S/3Ca.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3 |
InChI Key |
XWKBMOUUGHARTI-UHFFFAOYSA-N |
Canonical SMILES |
[O-]P([O-])[O-].[O-]P([O-])[O-].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Scientific Research Applications
Electroless Plating
One of the primary industrial applications of hypophosphoric acid, calcium salt, is in electroless nickel plating . This process involves depositing nickel onto surfaces without the need for an electrical current, which is crucial in industries such as electronics and automotive manufacturing. The hypophosphite acts as a reducing agent, facilitating the deposition of nickel from nickel salts onto substrates.
- Case Study : A study conducted by Ataman Chemicals highlighted that hypophosphorous acid is used extensively in electroless nickel plating to reduce nickel ions to metallic nickel, thereby creating a uniform coating on various substrates .
Pharmaceuticals
Hypophosphoric acid has applications in the pharmaceutical industry, particularly in the synthesis of certain antibiotics and other medicinal compounds. Its reducing properties allow it to participate in various organic synthesis reactions.
- Case Study : Research indicates that hypophosphorous acid derivatives are used in synthesizing antibiotics, showcasing its potential in drug development .
Agricultural Applications
Calcium salts of hypophosphorous acid have been studied for their efficacy in enhancing the effectiveness of fungicides. These compounds can improve the uptake of active ingredients in agricultural formulations.
- Research Findings : A patent describes methods for using calcium salts of phosphorous acid to increase fungicide efficacy, suggesting that these compounds can enhance crop protection strategies .
Biochemical Applications
Hypophosphorous acid has shown promise in biochemical applications due to its antioxidant properties. It has been studied for potential therapeutic effects, including anti-inflammatory and anti-tumor activities.
- Research Insights : Animal studies demonstrate that hypophosphorous acid can exhibit anti-inflammatory and anti-tumor properties, indicating its potential use in developing new therapeutic agents .
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Electroless Plating | Nickel deposition | Uniform coatings without electrical current |
| Pharmaceuticals | Synthesis of antibiotics | Reducing agent for organic synthesis |
| Agriculture | Enhancing fungicide efficacy | Improved active ingredient uptake |
| Biochemical Research | Anti-inflammatory and anti-tumor studies | Potential therapeutic applications |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Chemical Properties
Calcium hypophosphate’s P-P bond confers distinct redox stability and complexation behavior compared to orthophosphates (e.g., hydroxyapatite) and pyrophosphates. Orthophosphates, such as hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), feature isolated phosphate groups and are critical in biomineralization . Pyrophosphates, with their P-O-P bonds, exhibit higher thermal stability but lower biocompatibility .
Stability and Reactivity
Hypophosphoric acid’s P-P bond is susceptible to hydrolysis under acidic conditions, limiting its stability compared to pyrophosphates. However, calcium hypophosphate complexes exhibit moderate stability in neutral aqueous environments, with dissociation constants (~10⁻⁶) higher than hydroxyapatite (~10⁻²⁵) . This intermediate stability allows reversible ion binding, advantageous in catalysis or controlled-release applications.
Preparation Methods
Direct Reaction of White Phosphorus with Calcium Hydroxide
The most classical method for synthesizing calcium hypophosphite involves the reaction of elemental white phosphorus (P₄) with calcium hydroxide (Ca(OH)₂) under aqueous conditions. This exothermic process, first documented in the early 19th century, proceeds as follows :
Key Process Parameters:
-
Temperature: The reaction is conducted at elevated temperatures (80–100°C) to ensure complete dissolution of phosphorus.
-
Stoichiometry: A molar ratio of 1:4 for P₄ to Ca(OH)₂ is critical to minimize byproducts like calcium phosphite (CaHPO₃).
-
Post-Treatment: The resultant calcium hypophosphite is purified via filtration to remove unreacted solids, followed by crystallization under reduced pressure .
Industrial Refinement: Modern adaptations use continuous reactors to enhance yield (≥85%) and reduce reaction time. Residual phosphine (PH₃) gas, a hazardous byproduct, is neutralized using scrubbers.
Metathesis Reaction Using Sodium Hypophosphite and Calcium Nitrate
A scalable approach involves the double displacement of sodium hypophosphite (NaH₂PO₂) and calcium nitrate (Ca(NO₃)₂) in aqueous media. This method, detailed in patent CN104176718A, ensures high-purity calcium hypophosphite :
Optimized Conditions:
| Parameter | Range |
|---|---|
| Sodium hypophosphite concentration | 50–80 wt% |
| Calcium nitrate concentration | 60–70 wt% |
| Reaction temperature | 30–90°C |
| Stirring speed | 200–500 rpm |
The reaction occurs in a continuous crystallizer, enabling precise control over particle size distribution. The insoluble calcium hypophosphite precipitates and is isolated via centrifugation, while sodium nitrate remains in solution .
Electrodialytic Water Splitting of Sodium Hypophosphite
Electrodialysis offers a sustainable route to produce calcium hypophosphite by splitting sodium hypophosphite into hypophosphorous acid (H₃PO₂) and sodium hydroxide (NaOH). The acid is subsequently neutralized with calcium hydroxide :
Steps:
-
Electrodialysis: Sodium hypophosphite solution is subjected to an electric field, splitting it into H₃PO₂ (anolyte) and NaOH (catholyte).
-
Neutralization: Hypophosphorous acid reacts with calcium hydroxide:
Advantages:
-
Eliminates hazardous phosphorus handling.
-
Integrates with existing sodium hypophosphite production, reducing waste .
Phosphine Oxidation Followed by Calcium Precipitation
A less conventional method involves oxidizing phosphine (PH₃) with hydrogen peroxide (H₂O₂) under acidic conditions, followed by calcium precipitation :
Process Flow:
-
Oxidation: PH₃ gas is bubbled through a 20–30% H₂O₂ solution at pH 0.5–2.0 and 10–20°C.
-
Calcium Addition: Calcium hydroxide is introduced to precipitate phosphorous acid (H₃PO₃) impurities:
-
Neutralization: The purified hypophosphorous acid is treated with calcium hydroxide to yield calcium hypophosphite.
Yield: ~70–75%, with residual H₂O₂ removed via activated carbon filtration .
Ion Exchange Resin-Mediated Synthesis
Sodium hypophosphite can be converted to calcium hypophosphite using cation-exchange resins. The resin replaces Na⁺ ions with Ca²⁺ in a column process :
Conditions:
-
Resin Type: Strongly acidic cation exchangers (e.g., sulfonated polystyrene).
-
Flow Rate: 5–10 bed volumes per hour for optimal ion exchange.
This method avoids solvent use but requires frequent resin regeneration with HCl .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Byproduct Management |
|---|---|---|---|---|
| Direct P₄ Reaction | 85–90 | 95–98 | Industrial | PH₃ gas scrubbing |
| Metathesis | 90–95 | ≥99 | Pilot-scale | NaNO₃ recycling |
| Electrodialysis | 80–85 | 97–99 | Large-scale | NaOH reuse |
| PH₃ Oxidation | 70–75 | 85–90 | Lab-scale | H₃PO₃ precipitation |
| Ion Exchange | 75–80 | 90–95 | Small-scale | Resin regeneration |
Q & A
Q. What are the established synthesis methods for hypophosphoric acid, calcium salt, and how do reaction conditions influence product purity?
this compound can be synthesized via hydrolysis and oxidation of red phosphorus using sodium hypochlorite (NaOCl) or controlled oxidation of white phosphorus in aqueous environments. Reaction parameters such as temperature (e.g., maintaining <100°C to avoid decomposition) and stoichiometric ratios of calcium sources (e.g., calcium hydroxide or carbonate) to hypophosphoric acid significantly impact crystallinity and purity. For example, excess calcium ions may precipitate impurities like calcium phosphate derivatives, requiring post-synthesis dialysis or ion-exchange chromatography for purification .
Q. What analytical techniques are recommended for characterizing the structural and compositional properties of this compound?
- X-ray diffraction (XRD): To confirm crystalline structure and identify polymorphic forms.
- FTIR spectroscopy: To detect P–O–Ca bonding and hydroxyl groups in hydrated forms.
- Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): For quantitative analysis of calcium and phosphorus ratios, ensuring stoichiometric accuracy .
- Thermogravimetric analysis (TGA): To assess thermal stability and dehydration behavior .
Q. How does the pH of the reaction medium affect the solubility and stability of this compound?
In acidic conditions (pH < 5), calcium hypophosphate tends to dissolve due to protonation of phosphate groups, forming soluble Ca²⁺ and H₄P₂O₆²⁻ ions. Neutral to alkaline pH (7–10) promotes precipitation but risks forming mixed salts like calcium phosphate if residual phosphoric acid is present. Buffered systems (e.g., ammonium citrate) are recommended to stabilize the desired product .
Advanced Research Questions
Q. What experimental design considerations are critical for resolving contradictions in reported thermodynamic stability data for this compound?
Discrepancies in stability data often arise from variations in hydration states or impurities. Key steps include:
- Controlled hydration studies: Synthesize anhydrous and hydrated forms (e.g., monohydrate vs. trihydrate) under inert atmospheres to isolate degradation pathways.
- High-purity synthesis: Use recrystallized hypophosphoric acid and calcium precursors to minimize side reactions.
- In situ monitoring: Employ Raman spectroscopy during thermal analysis to detect intermediate phases .
Q. How can researchers optimize calcium hypophosphate synthesis to avoid competing reactions with phosphoric acid derivatives?
Competing formation of calcium phosphate (e.g., Ca₃(PO₄)₂) is a common challenge. Mitigation strategies include:
- Stoichiometric precision: Maintain a Ca:H₄P₂O₆ molar ratio of 1:1, verified by real-time pH monitoring.
- Low-temperature reactions: Conduct synthesis at 25–40°C to suppress phosphoric acid condensation into metaphosphoric acid (HPO₃).
- Chelating agents: Add ethylenediaminetetraacetic acid (EDTA) to sequester free Ca²⁺ ions, preventing unintended phosphate precipitation .
Q. What methodologies are suitable for investigating the potential biomedical applications of calcium hypophosphate, such as in phosphate-binding therapies?
- In vitro phosphate-binding assays: Simulate gastrointestinal conditions using pH-adjusted buffers (e.g., HCl for gastric phase, pH 2; NaHCO₃ for intestinal phase, pH 7.4) to measure phosphate sequestration efficiency.
- Cytotoxicity screening: Use human intestinal epithelial cell lines (e.g., Caco-2) to assess biocompatibility.
- Comparative studies: Benchmark against established agents like calcium acetate, focusing on binding capacity (mmol/g) and calcium release kinetics .
Q. How do crystallographic defects in calcium hypophosphate influence its reactivity in catalytic or ion-exchange applications?
Defects such as vacancies or interstitial ions enhance surface reactivity. Techniques to engineer defects include:
- Doping with transition metals: Introduce Fe³⁺ or Al³⁺ during synthesis to create charge imbalances.
- Mechanical milling: Reduce particle size to increase defect density.
- Synchrotron X-ray absorption spectroscopy (XAS): Probe local atomic environments to correlate defect structures with functional performance .
Methodological Challenges and Data Interpretation
Q. What are the limitations of common spectroscopic methods in distinguishing hypophosphoric acid salts from condensed phosphate derivatives?
FTIR and NMR may fail to resolve overlapping P–O vibrational or resonance peaks between hypophosphate (H₄P₂O₆²⁻) and pyrophosphate (P₂O₇⁴⁻). Complementary techniques like ion chromatography with conductivity detection or ³¹P solid-state NMR with magic-angle spinning (MAS) are required for unambiguous identification .
Q. How can researchers address discrepancies in reported solubility constants (Ksp) for calcium hypophosphate across different studies?
Standardize measurement conditions:
- Ionic strength adjustments: Use constant ionic media (e.g., 0.1 M NaClO₄) to minimize activity coefficient variations.
- Temperature control: Conduct experiments in thermostated baths (±0.1°C).
- Cross-validation: Compare gravimetric, potentiometric, and ICP-OES results to isolate methodological biases .
Safety and Handling Protocols
Q. What precautions are necessary when handling this compound in laboratory settings?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
